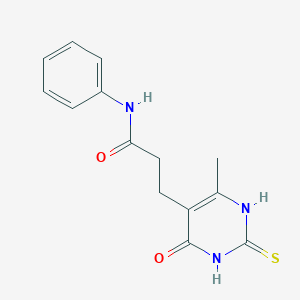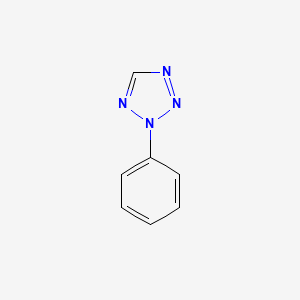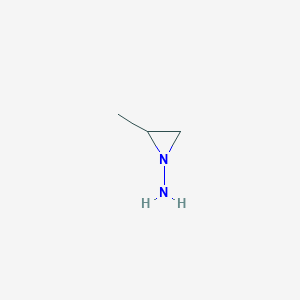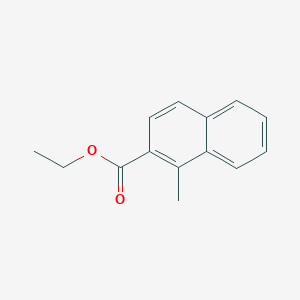
2,2-Dimethyl-3-(propan-2-ylidene)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)-, also known as Chrysanthemic acid, is an organic compound with the molecular formula C10H16O2. It is a cyclopropane derivative and is notable for its role as a precursor in the synthesis of pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a carboxylic acid group and a 2,2-dimethyl-3-(1-methylethylidene) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can be synthesized through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-(1-methylethylidene)cyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactors and advanced purification techniques to obtain high-quality Chrysanthemic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pyrethroid insecticides.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. In the case of pyrethroid insecticides, the compound acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include voltage-gated sodium channels, which are essential for nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-: Another cyclopropane derivative with similar structural features.
Chrysanthemic acid: A closely related compound with similar chemical properties and applications.
Uniqueness
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of pyrethroid insecticides and other applications .
Propriétés
Numéro CAS |
1126-29-0 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2,2-dimethyl-3-propan-2-ylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5(2)6-7(8(10)11)9(6,3)4/h7H,1-4H3,(H,10,11) |
Clé InChI |
WLRIGHMLOSYTOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(C1(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)




![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)


![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)

![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
